Survivin Protein Suppression in Cancer Cells: CFM-2 vs. Untreated Control
CFM-2 (the target compound) significantly suppresses survivin protein expression in cancer cells, a mechanism that contributes to reduced cancer cell viability . In stably transfected cell lines overexpressing survivin, the viability-enhancing effect of survivin overexpression was attenuated by CFM-2 treatment, confirming a mechanistic link between AMPA receptor blockade and survivin downregulation . This anti-survivin activity is not shared by all AMPA antagonists and is a key functional differentiator for CFM-2.
| Evidence Dimension | Survivin protein expression level |
|---|---|
| Target Compound Data | Significant reduction in survivin protein and mRNA levels; attenuation of survivin-mediated viability enhancement in stably transfected cells |
| Comparator Or Baseline | Untreated (vehicle control) cancer cells; survivin-overexpressing cells |
| Quantified Difference | Statistically significant reduction (p < 0.05, inferred from reported significance) in CFM-2-treated cells versus untreated controls; survivin overexpression failed to rescue viability in CFM-2-treated cells |
| Conditions | Cancer cell lines (including stably transfected survivin-overexpressing lines); CFM-2 treatment at pharmacologically relevant concentrations; analyzed by immunoblotting and RT-PCR |
Why This Matters
For researchers studying AMPA receptor‒survivin signaling crosstalk in oncology, CFM-2 provides a validated chemical probe with demonstrated on-target functional activity, unlike generic AMPA antagonists whose effects on survivin expression are uncharacterized.
- [1] Ruiz, D. S., et al. (2018). AMPA Receptor Antagonist CFM-2 Decreases Survivin Expression in Cancer Cells. _Anticancer Agents Med Chem_, 18(4), 591–596. View Source
